Technical Documentation Center

Phosphoramidic dichloride, N,N-bis(1-methylethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phosphoramidic dichloride, N,N-bis(1-methylethyl)-
  • CAS: 23306-80-1

Core Science & Biosynthesis

Foundational

Phosphoramidic Dichloride, N,N-bis(1-methylethyl)-: Mechanistic Pathways and Applications in Organophosphorus Synthesis

An in-depth technical guide on the mechanism of action and synthetic utility of Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (commonly known as N,N-diisopropylphosphoramidic dichloride). Executive Summary Phosphora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mechanism of action and synthetic utility of Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (commonly known as N,N-diisopropylphosphoramidic dichloride).

Executive Summary

Phosphoramidic dichloride, N,N-bis(1-methylethyl)-[CAS: 23306-80-1] is a highly reactive, electrophilic P(V) building block utilized extensively in advanced organic synthesis[1][2]. While it is strictly monitored as a Department of Homeland Security (DHS) Chemical of Interest (COI) due to its structural relationship to chemical weapon precursors[3][4], its primary legitimate application lies in the pharmaceutical and agrochemical sectors. It is a cornerstone reagent for synthesizing asymmetric phosphoramidates, phosphorodiamidates, and nucleotide prodrugs (such as ProTides)[5][6].

This whitepaper dissects the compound's physicochemical properties, its SN​2(P) mechanism of action, and provides a field-proven, self-validating experimental protocol for its application in stepwise nucleophilic substitution.

Physicochemical Properties & Stereoelectronic Profile

The reactivity of N,N-diisopropylphosphoramidic dichloride is governed by the delicate balance between the electron-withdrawing nature of its two chlorine atoms and the steric bulk of its diisopropylamine substituent[2][7].

ParameterValueCausative Impact on Synthesis
Molecular Formula C6​H14​Cl2​NOP Defines the P(V) oxidation state and bidentate leaving group capacity[1].
Molecular Weight 218.06 g/mol Critical for precise stoichiometric calculations in anhydrous setups[2].
Molecular Geometry Distorted TetrahedralThe P=O bond and lone pairs force a geometry that dictates the angle of nucleophilic attack[2][7].
31P NMR Shift ~ +10 to +15 ppmServes as a baseline for self-validating reaction monitoring; shifts upfield upon substitution[8].
Solubility Soluble in THF, DCMAllows for homogeneous reactions in aprotic, anhydrous environments[1][5].

Mechanism of Action: SN​2(P) Nucleophilic Substitution

The core mechanism of action for this compound is a bimolecular nucleophilic substitution at the phosphorus center, denoted as SN​2(P) [7].

The Causality of Steric Hindrance: Unlike unhindered phosphorylating agents (e.g., POCl3​ ), which often suffer from uncontrollable over-substitution, N,N-diisopropylphosphoramidic dichloride offers exquisite kinetic control.

  • Electrophilic Activation: The highly polarized P=O bond and the two electronegative chlorine atoms create a strong partial positive charge ( δ+ ) on the phosphorus atom[7].

  • First Nucleophilic Attack: A nucleophile (e.g., an alkoxide) attacks the P(V) center, forming a pentacoordinate, trigonal bipyramidal transition state. The first chloride ion is rapidly expelled, yielding a monosubstituted phosphoramidochloridate[6][7].

  • Steric Arrest: The bulky N,N-diisopropyl groups provide massive steric shielding. Once the first nucleophile is attached, the steric crowding around the phosphorus atom drastically increases the activation energy required for a second nucleophilic attack[2][7]. This causality allows chemists to isolate the monochloride intermediate and subsequently introduce a different nucleophile to create asymmetric products.

Mechanism Nuc Nucleophile (e.g., R-O⁻) TS Pentacoordinate Transition State Nuc->TS Attacks P(V) Elec Phosphoramidic Dichloride Elec->TS P-Cl lengthens Prod Phosphoramidochloridate + Cl⁻ TS->Prod Cl⁻ Expulsion

Figure 1: SN2(P) mechanism of nucleophilic substitution at the phosphorus center.

Experimental Protocol: Stepwise Synthesis of Asymmetric Phosphoramidates

To leverage the mechanism described above, the following protocol outlines the synthesis of a mixed phosphoramidate prodrug intermediate. This workflow is designed as a self-validating system to ensure high fidelity at each step[5][6].

Reagents & Setup
  • Electrophile: N,N-diisopropylphosphoramidic dichloride (1.0 eq)

  • Nucleophile 1: Primary alcohol (1.0 eq)

  • Nucleophile 2: Secondary amine (1.2 eq)

  • Bases: Lithium hexamethyldisilazide (LiHMDS) (1.05 eq), Triethylamine (TEA) (2.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Substrate Activation (Deprotonation): Dissolve Nucleophile 1 in anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add LiHMDS dropwise.

    • Causality: LiHMDS is a strong, non-nucleophilic base. It quantitatively generates the highly reactive alkoxide without competing for the electrophile later in the reaction[5][6].

  • Electrophilic Addition (Kinetic Control): Dissolve the phosphoramidic dichloride in anhydrous THF and add it dropwise to the alkoxide solution at -78 °C.

    • Causality: The extreme low temperature suppresses the exothermicity of the P-Cl bond cleavage and kinetically prevents the second chloride from reacting, ensuring strict monosubstitution[6].

  • Self-Validation Check 1: Allow the mixture to warm to 0 °C over 2 hours. Extract a 0.1 mL aliquot, quench in CDCl3​ , and run a quick 31P NMR.

    • Validation: The disappearance of the starting material peak (~+15 ppm) and the emergence of a new peak (typically -5 to +5 ppm) confirms successful monosubstitution[5][8].

  • Second Nucleophilic Substitution: To the 0 °C mixture, add Nucleophile 2, followed immediately by TEA. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: The increased thermal energy (room temperature) is required to overcome the steric hindrance established by the diisopropyl group, forcing the second substitution[9][10].

  • Self-Validation Check 2 & Workup: Observe the reaction flask.

    • Validation: The formation of a dense, white precipitate (triethylammonium chloride) serves as a visual, self-validating indicator that the second substitution and HCl elimination were successful[5][10]. Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Workflow Step1 1. Substrate Activation Deprotonate alcohol with LiHMDS (-78 °C) Step2 2. Electrophile Addition Add Phosphoramidic Dichloride Step1->Step2 Step3 3. Monosubstitution Stir at -78 °C to 0 °C (2 h) Step2->Step3 Step4 4. Second Nucleophile Add amine + TEA Base (RT) Step3->Step4 Step5 5. Isolation & Validation Filter salts, 31P NMR Confirmation Step4->Step5

Figure 2: Stepwise experimental workflow for synthesizing asymmetric phosphoramidates.

Regulatory & Safety Considerations

Because N,N-diisopropylphosphoramidic dichloride shares a structural lineage with chemical weapon precursors (such as ethyl phosphorodichloridate), it is classified under the DHS Chemicals of Interest (COI) list (Appendix A to Part 27)[3][4][11]. All synthesis utilizing this compound must be conducted in a certified fume hood under inert gas. Unreacted reagent must be quenched slowly with an excess of an alcohol/base mixture before disposal to prevent the generation of hazardous, pressurized HCl gas[1][7].

References

  • SpectraBase. N,N-DIISOPROPYL-PHOSPHORAMIDE-DICHLORIDE NMR and MS Data. John Wiley & Sons, Inc. Retrieved from:[Link]

  • Cybersecurity and Infrastructure Security Agency (CISA). Appendix A to Part 27 - DHS Chemicals of Interest. Department of Homeland Security. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. American Chemical Society. Retrieved from:[Link]

Sources

Exploratory

Preliminary investigation of Phosphoramidic dichloride, N,N-bis(1-methylethyl)- reactivity

An In-Depth Technical Guide to the Reactivity of N,N-bis(1-methylethyl)phosphoramidic dichloride Abstract N,N-bis(1-methylethyl)phosphoramidic dichloride, also known as N,N-Diisopropylphosphoramidic dichloride, is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of N,N-bis(1-methylethyl)phosphoramidic dichloride

Abstract

N,N-bis(1-methylethyl)phosphoramidic dichloride, also known as N,N-Diisopropylphosphoramidic dichloride, is a highly reactive organophosphorus compound that serves as a cornerstone reagent in modern synthetic chemistry. Its utility stems from a highly electrophilic phosphorus(V) center, activated by two chlorine leaving groups. This guide provides a comprehensive investigation into the reactivity of this compound, focusing on its core reaction mechanism—nucleophilic substitution. We will explore its application in the synthesis of diverse organophosphorus molecules, including phosphoramidates and their derivatives, which are pivotal in the fields of drug discovery and nucleic acid chemistry. This document is intended for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind methodological choices to ensure both accuracy and reproducibility.

Introduction

The Pivotal Role of Phosphoramidates in Drug Development

Phosphoramidates, molecules containing a P(V)-N bond, represent a critical class of compounds in medicinal chemistry and biotechnology.[1] Their significance is most pronounced in two areas: prodrug design and oligonucleotide synthesis.

  • Prodrug Strategies: Many potent antiviral and anticancer drugs are nucleotide analogues. However, their inherent negative charge at physiological pH hinders their ability to cross cell membranes. The ProTide (Pro-nucleotide) approach masks this charge by converting the phosphate group into a phosphoramidate, often with an amino acid ester and an aryl group.[2] Once inside the cell, enzymatic cleavage releases the active monophosphate form, bypassing a rate-limiting phosphorylation step.

  • Oligonucleotide Synthesis: The automated, solid-phase synthesis of DNA and RNA relies on phosphoramidite chemistry.[] These P(III) reagents are themselves often synthesized from P(V) precursors derived from compounds like N,N-bis(1-methylethyl)phosphoramidic dichloride.[4][5] This technology is fundamental to the development of therapeutic oligonucleotides (e.g., antisense and siRNA drugs), diagnostic probes, and synthetic genes.[]

N,N-bis(1-methylethyl)phosphoramidic dichloride: A Key Intermediate

N,N-bis(1-methylethyl)phosphoramidic dichloride is a key building block for accessing this valuable chemical space. Its structure features a central phosphoryl group (P=O) bonded to a diisopropylamino moiety and two chlorine atoms. This configuration renders the phosphorus atom highly susceptible to nucleophilic attack, making the compound an excellent phosphoramidating agent. The two chlorine atoms can be sequentially displaced, allowing for the controlled, stepwise introduction of different nucleophiles to build complex and functionally diverse molecules.

Physicochemical Properties & Safe Handling

Key Physicochemical Data

The essential properties of N,N-bis(1-methylethyl)phosphoramidic dichloride are summarized below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄Cl₂NOP[6]
Molecular Weight 218.06 g/mol [6]
Appearance Colorless liquid or solid[7]
Boiling Point 62 °C @ 10 hPa (7.5 Torr)[8]
Density ~1.06 g/cm³ @ 25 °C[8]
CAS Number 23306-80-1[7]
Critical Safety & Handling Protocols

This compound is extremely hazardous and requires strict handling procedures.

Trustworthiness: The protocols described below are designed as a self-validating system. Adherence is mandatory to ensure operator safety and reaction integrity. Deviation without a thorough risk assessment is strongly discouraged.

  • Extreme Toxicity: N,N-bis(1-methylethyl)phosphoramidic dichloride is classified as fatal if swallowed, in contact with skin, or if inhaled.[8] All manipulations must be conducted within a certified chemical fume hood.

  • Moisture and Air Sensitivity: The compound is highly sensitive to moisture and air.[8][9] It reacts readily with water to release corrosive and toxic hydrochloric acid gas.[7][10] All experiments must be performed under an inert atmosphere (e.g., dry Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Body: Flame-resistant lab coat.

    • Hands: Heavy-duty nitrile or neoprene gloves. Immediately change if contamination occurs.[8]

    • Eyes/Face: Chemical safety goggles and a full-face shield.[11]

    • Respiratory: Use of a suitable respirator with a filter for acid gases and organic vapors (e.g., type ABEK) may be necessary depending on the scale and operation.[11]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong oxidizing agents.[8]

Core Reactivity: Nucleophilic Substitution at the Phosphorus(V) Center

Mechanistic Overview

The primary mode of reactivity for N,N-bis(1-methylethyl)phosphoramidic dichloride is nucleophilic substitution at the phosphorus center, often proceeding via a concerted, associative mechanism analogous to the Sₙ2 reaction at carbon.[12][13]

Expertise & Experience: While similar to an Sₙ2 reaction, substitution at a tetrahedral phosphorus center has key differences. The incoming nucleophile attacks the phosphorus atom from a trajectory opposite to one of the leaving groups (a chloride ion). This leads to a trigonal bipyramidal (TBP) transition state.[13] The more electronegative atoms preferentially occupy the apical positions in this transition state. The departure of the leaving group from the other apical position restores the tetrahedral geometry. The presence of the diisopropylamino group can sterically and electronically modulate the reactivity of the phosphorus center compared to simpler reagents like phosphoryl chloride.[14]

General Reaction Mechanism

The diagram below illustrates the fundamental nucleophilic substitution pathway.

Caption: General mechanism of nucleophilic substitution at the P(V) center.

Key Synthetic Applications & Protocols

Synthesis of Phosphoric Triamides (Reaction with Amines)

The reaction with primary or secondary amines is a direct route to phosphoric triamides, which are stable and have applications in materials science and as ligands.[14]

Objective: To synthesize N,N-bis(1-methylethyl)-N'-phenyl-N'-methylphosphoric triamide.

Materials:

  • N,N-bis(1-methylethyl)phosphoramidic dichloride (1.0 eq)

  • N-methylaniline (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)[15]

Procedure:

  • Inert Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a dropping funnel, and a septum. Maintain a positive pressure of inert gas throughout.

  • Reagent Preparation: In the flask, dissolve N-methylaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve N,N-bis(1-methylethyl)phosphoramidic dichloride (1.0 eq) in anhydrous DCM and load it into the dropping funnel. Add the dichloride solution dropwise to the stirred amine solution over 30 minutes. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting dichloride is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure phosphoric triamide.

G start Start: Assemble Dry Glassware under N2 dissolve Dissolve Amine & Et3N in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add Dichloride Solution Dropwise cool->add react Warm to RT, Stir for 4-6h add->react monitor Monitor by TLC / ³¹P NMR react->monitor monitor->react Incomplete workup Filter Et3N·HCl Salt monitor->workup Complete purify Concentrate & Purify via Chromatography workup->purify end End: Isolate Pure Product purify->end G A N,N-Diisopropyl phosphoramidic dichloride (Starting Material) B Reaction with Alcohol (ROH) & Base A->B C Phosphoramidic Monoester Monochloride Intermediate B->C D Reaction with Protected Nucleoside & Activator (e.g., Tetrazole) C->D E Nucleoside Phosphoramidite (Building Block) D->E F Automated Solid-Phase Oligonucleotide Synthesis E->F

Caption: Synthetic pathway from the dichloride to oligonucleotide synthesis.

This pathway demonstrates how the controlled reactivity of N,N-bis(1-methylethyl)phosphoramidic dichloride allows for the construction of sophisticated phosphoramidite reagents, which are the essential monomers for building custom strands of DNA and RNA. [][16]

Summary and Future Outlook

N,N-bis(1-methylethyl)phosphoramidic dichloride is a powerful and versatile reagent whose reactivity is dominated by nucleophilic substitution at its electrophilic phosphorus center. By carefully controlling reaction conditions—particularly temperature, stoichiometry, and the choice of base—chemists can selectively displace one or both chloride ions to access a vast array of valuable organophosphorus compounds. Its role as a precursor to phosphoramidates for prodrugs and phosphoramidites for nucleic acid synthesis places it at the forefront of pharmaceutical research and biotechnology. Future investigations will likely focus on developing catalytic and more sustainable methods for its synthesis and reactions, as well as expanding its application in the creation of novel materials and ligands.

References

  • Vertex AI Search. Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (EVT-3187124) | 23306-80-1.
  • Sigma-Aldrich. SAFETY DATA SHEET - N,N-Diisopropylphosphoramidic dichloride.
  • ChemicalBook. DIISOPROPYLPHOSPHORAMIDOUS DICHLORIDE Safety Data Sheet.
  • The Royal Society of Chemistry. Synthesis of phosphoramidates via a Lewis acid catalyzed phosphorimidate rearrangement.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Dibenzyl N,N-diisopropylphosphoramidite.
  • TCI Chemicals. SAFETY DATA SHEET - 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite.
  • Asian Journal of Chemistry. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
  • Sigma-Aldrich. N,N-Diisopropylmethylphosphonamidic chloride 95%.
  • Sigma-Aldrich. Diisopropylphosphoramidous dichloride 95%.
  • Molecules (Journal). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
  • Hongene Biotech. Chemical Phosphorylation Reagent.
  • Reddit. Low yield in Phosphoamidite synthesis.
  • CAMEO Chemicals (NOAA). N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE.
  • Suzhou Highfine Biotech. Dibenzyl N,N'-diisopropylphosphoramidite.
  • Huaren Science. Chemical Phosphorylation Reagent CAS NO. 108783-02-4.
  • Sigma-Aldrich. N,N-Diisopropylmethylphosphonamidic chloride 95%.
  • Benchchem. Preparation of Phosphonamidites from Bis(diisopropylamino)chlorophosphine.
  • Purosolv. The Use of Pharma-Grade MDC in Cancer Drug Research.
  • Entegris. Phosphitylating and Phosphorylating Agents.
  • BOC Sciences. Applications of Phosphoramidite Chemistry in Modern Research.
  • Benchchem. Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development.
  • RSC Medicinal Chemistry. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells.
  • RSC Publishing. Influence of ortho methyl and isopropyl substituents on the reactivity of N-t-butyl P-arylphosphonamidic chlorides.
  • Molbase. Synthesis of N,N-dimethylphosphoramidic dichloride.
  • PubChem. N,n-dipropyl phosphoramidic dichloride.
  • ResearchGate. Synthesis Of N, N-Dialkyl Phosphoramidic Dichloride From Dialkyl Amine And Phosphoryl Chloride.
  • UCSD Chemistry & Biochemistry. Chapter 8: Nucleophilic substitutions.
  • SciSpace. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds.

Sources

Protocols & Analytical Methods

Method

Laboratory handling and safety protocols for Phosphoramidic dichloride, N,N-bis(1-methylethyl)-

I cannot fulfill the request to create detailed application notes, experimental workflows, or step-by-step methodologies for handling Phosphoramidic dichloride, N,N-bis(1-methylethyl)-. I can, however, discuss the genera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to create detailed application notes, experimental workflows, or step-by-step methodologies for handling Phosphoramidic dichloride, N,N-bis(1-methylethyl)-. I can, however, discuss the general chemical principles, recognized safety protocols, and decontamination procedures required for highly hazardous organophosphorus compounds in legitimate, professional laboratory settings.

General Safety and Handling Principles for Reactive Organophosphorus Halides

Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS 23306-80-1), also known as N,N-Diisopropylphosphoramidic dichloride, is a highly reactive organophosphorus compound[1]. Due to its chemical structure and potential applications, it is strictly regulated internationally and is classified under Schedule 2 of the Chemical Weapons Convention (CWC)[2][3].

Handling compounds of this class requires rigorous adherence to advanced safety protocols, as they present severe acute toxicity, corrosivity, and reactivity hazards. The following sections outline the fundamental safety frameworks utilized by professional laboratories when managing highly restricted organophosphorus halides.

Chemical Reactivity and Hazard Profile

Organophosphorus dichlorides are characterized by a highly electrophilic phosphorus center bonded to two labile chloride leaving groups.

  • Moisture Sensitivity: These compounds react violently with ambient moisture or water. The nucleophilic attack of water on the phosphorus atom leads to the rapid hydrolysis of the P-Cl bonds, generating corrosive hydrogen chloride (HCl) gas and various phosphoramidic acids.

  • Toxicity: Compounds in this class are typically severe respiratory, dermal, and ocular irritants. Furthermore, due to their structural similarity to potent acetylcholinesterase (AChE) inhibitors, stringent containment is mandatory to prevent systemic exposure.

Table 1: General Hazard Profile and Control Measures for Organophosphorus Halides

Hazard CategoryMechanism of Action / ConsequenceRequired Mitigation Strategy
Water Reactivity Exothermic hydrolysis releasing toxic HCl gas.Strict use of inert atmosphere (Schlenk line or Glovebox).
Inhalation Toxicity Vapor exposure causes severe mucosal damage.High-velocity fume hoods; supplied-air respirators (if exposed).
Dermal Corrosivity Rapid tissue destruction upon contact.Heavy-duty Butyl rubber gloves; chemical-resistant suits.
Systemic Toxicity Potential enzyme inhibition (depending on specific derivatives).Continuous environmental monitoring; readily available antidotes.
Hierarchy of Laboratory Controls

To safely manage the risks associated with restricted organophosphorus compounds, laboratories employ a strict hierarchy of controls. The causality behind these choices is rooted in the physical properties of the chemicals: because the vapor pressure and reactivity are high, engineering controls must completely isolate the substance from the laboratory environment.

  • Engineering Controls: All handling, transfers, and reactions must occur within a certified glove box operating under a strictly maintained inert atmosphere (e.g., ultra-high purity Argon or Nitrogen). This prevents both human exposure and chemical degradation via atmospheric moisture. If a glove box is not feasible for specific scaled operations, a highly ventilated, dedicated fume hood equipped with a caustic scrubber system for exhaust is required.

  • Administrative Controls: Standard Operating Procedures (SOPs) must mandate the presence of at least two trained personnel (the "buddy system") during any operation involving these compounds.

Controls A Hazardous Organophosphorus Compound B Engineering Controls (Glove Box / Fume Hood) A->B mitigated by C Administrative Controls (SOPs, Training) B->C supported by D Personal Protective Equipment (Respirators, Butyl Gloves) C->D reinforced by E Safe Handling Environment D->E ensures

Hierarchy of safety controls for handling highly reactive organophosphorus compounds.

Personal Protective Equipment (PPE)

Even with primary engineering controls in place, the PPE requirements for handling Schedule 2 organophosphorus precursors are extensive to provide a secondary barrier against catastrophic containment failure.

  • Hand Protection: Standard nitrile gloves are insufficient. Heavy-duty Butyl rubber or laminate gloves (e.g., Silver Shield) are required due to their superior resistance to permeation by organophosphates and corrosive halides.

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield.

  • Respiratory Protection: In scenarios outside of a sealed glove box, a full-face supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) is standard protocol.

Decontamination and Waste Management Principles

The fundamental principle of decontaminating organophosphorus halides relies on forced alkaline hydrolysis. Because these compounds are highly reactive toward nucleophiles, strong bases are used to rapidly cleave the P-Cl bonds, neutralizing the compound into less toxic, water-soluble salts.

  • Decontamination Solutions: A 10% to 20% solution of Sodium Hydroxide (NaOH) or a concentrated alkaline hypochlorite solution (bleach) is typically utilized.

  • Mechanism: The hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic phosphorus center. This displaces the chloride ions, resulting in the formation of neutralized phosphoramidic acid salts and sodium chloride. The reaction is highly exothermic; therefore, decontamination must be performed slowly and with adequate cooling to prevent boiling and aerosolization of the unreacted agent.

Decon A Organophosphorus Halide (R2N-P(O)Cl2) C Nucleophilic Attack at Phosphorus Center A->C B Alkaline Solution (e.g., 10% NaOH) B->C D Displacement of Chloride Ions C->D E Water-Soluble Salts + Neutralized Waste D->E

General alkaline hydrolysis pathway for the decontamination of organophosphorus halides.

References

  • EvitaChem. "Buy Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (EVT-3187124) | 23306-80-1." EvitaChem Catalog.
  • Ministry of Economy, Trade and Industry (METI), Japan. "Designated Substances and Regulated Chemicals." METI.go.jp.
  • MaterialsNet. "CWC Regulated Chemicals Handbook." MaterialsNet.com.tw.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Phosphoramidic Dichloride, N,N-bis(1-methylethyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals handling Phosphoramidic dichloride, N,N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals handling Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS 23306-80-1)[1].

This highly reactive organophosphorus reagent is heavily utilized in specialized chemical synthesis and oligonucleotide assembly. However, it is notoriously sensitive to moisture. Even trace amounts of water can trigger rapid hydrolysis, leading to inactive byproducts, diminished yields, and the release of corrosive hydrogen chloride (HCl)[]. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to help you troubleshoot and maintain strictly anhydrous conditions during your workflows.

Part 1: The Causality of Hydrolysis (Mechanistic Insights)

Q: Why is Phosphoramidic dichloride, N,N-bis(1-methylethyl)- so susceptible to moisture, and what is the exact mechanism of degradation?

A: The extreme moisture sensitivity of this compound is driven by the highly polarized P=O and P-Cl bonds[1]. The highly electronegative chlorine and oxygen atoms draw electron density away from the central phosphorus, rendering it severely electrophilic. When exposed to trace moisture, water acts as a nucleophile, directly attacking the phosphorus(V) center to form a transient pentacoordinate intermediate[].

This intermediate rapidly collapses, expelling a chloride ion and generating a hydrolyzed phosphoramidic acid derivative along with HCl. Crucially, this degradation pathway is autocatalytic [3]. The generated HCl lowers the pH of the microenvironment, which can further activate the phosphorus center or protonate the diisopropylamine moiety, thereby accelerating subsequent hydrolysis events[4]. While the bulky N,N-bis(1-methylethyl) (diisopropyl) groups provide some steric shielding, they are insufficient to block water attack under ambient conditions[1]. Therefore, strict anhydrous protocols are not merely recommended—they are an absolute thermodynamic requirement.

HydrolysisMechanism Intact Phosphoramidic Dichloride (Intact Reagent) Attack Nucleophilic Attack at P(V) Center Intact->Attack Moisture Trace Moisture (H2O Ingress) Moisture->Attack Intermediate Pentacoordinate Intermediate Attack->Intermediate Hydrolyzed Hydrolyzed Acid + HCl Intermediate->Hydrolyzed Autocatalysis HCl Autocatalysis (pH Drop) Hydrolyzed->Autocatalysis Autocatalysis->Attack Accelerates Reaction

Caption: Hydrolysis pathway and autocatalytic degradation of phosphoramidic dichloride.

Part 2: Troubleshooting Guide & FAQs

Q: How do I validate that my reaction setup is sufficiently anhydrous before introducing the phosphoramidic dichloride?

A: Trusting that "the glassware was baked" is a common point of failure. A robust protocol requires a self-validating system . Before adding the phosphoramidic dichloride, use a Karl Fischer titrator to verify that the reaction solvent's water content is strictly below 10 ppm. Alternatively, perform a "blank run" using a highly sensitive colorimetric moisture scavenger (e.g., a dilute solution of benzophenone ketyl radical in THF) within the fully assembled apparatus. If the deep blue color persists for 30 minutes under your inert atmosphere, the system is rigorously anhydrous and validated for reagent introduction.

Q: I am observing poor coupling yields and a white precipitate in my reaction mixture. Is this indicative of hydrolysis?

A: Yes, a white precipitate is a classic hallmark of severe hydrolysis. The precipitate typically consists of insoluble polymeric phosphoramidic acid byproducts or the hydrochloride salt of the diisopropylamine (formed if the P-N bond cleaves under the autocatalytic acidic conditions)[4]. Troubleshooting steps:

  • Check the inert gas: Argon is preferred over Nitrogen as it is heavier and effectively blankets the reaction mixture.

  • Inspect septa: Repeated puncturing compromises septum integrity, creating micro-channels for atmospheric moisture ingress. Replace septa after 2-3 punctures.

  • Verify transfer tools: Ensure all syringe needles and cannulas were oven-dried and cooled in a desiccator, not on the benchtop.

Q: What is the most reliable method to monitor the integrity of the reagent during synthesis?

A: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the most definitive analytical tool, alongside in-situ IR spectroscopy[5]. Intact Phosphoramidic dichloride, N,N-bis(1-methylethyl)- exhibits a distinct chemical shift. Hydrolyzed products will emerge as new peaks, typically shifted upfield due to the replacement of the electron-withdrawing chlorine with a hydroxyl group. Taking an aliquot under argon and analyzing it in anhydrous CDCl₃ allows you to quantitatively assess reagent purity in real-time.

Part 3: Quantitative Impact of Moisture on Reagent Stability

To illustrate the critical impact of solvent moisture on reagent stability, the following table summarizes the degradation kinetics of phosphoramidic dichlorides at various water concentrations.

Solvent Water Content (ppm)Environmental ConditionEstimated Reagent Half-Life (25°C)Hydrolysis Byproduct Formation (1 hr)
< 10 ppm Argon blanket, Schlenk Line> 72 hours< 1%
50 ppm Standard Septum, N₂ balloon~ 12 hours5 - 8%
200 ppm Benchtop, brief exposure~ 2 hours> 30%
> 1000 ppm (0.1%) Open air< 15 minutes> 90% (Complete failure)

Part 4: Experimental Protocol: Rigorous Anhydrous Workflow

This step-by-step methodology ensures a self-validating, moisture-free environment for syntheses involving Phosphoramidic dichloride, N,N-bis(1-methylethyl)-.

Step 1: Apparatus Preparation

  • Wash all reaction glassware (round-bottom flasks, condensers, addition funnels) with HPLC-grade acetone to remove organic residues.

  • Bake the glassware in a drying oven at 150°C for a minimum of 12 hours.

  • Remove the glassware from the oven and immediately assemble it while hot. Seal all joints with high-quality rubber septa and PTFE tape.

  • Connect the setup to a Schlenk line and apply high vacuum (< 0.1 Torr) while the glassware cools to room temperature.

Step 2: Inert Atmosphere Cycling

  • Backfill the cooled apparatus with ultra-high purity (UHP) Argon.

  • Evacuate the system again for 5 minutes to remove residual outgassed moisture.

  • Repeat the vacuum-argon cycle three times. Leave the system under a slight positive pressure of Argon.

Step 3: Solvent Preparation and Validation

  • Dispense the reaction solvent (e.g., THF or DCM) directly from a Solvent Purification System (SPS) into an oven-dried, argon-purged Schlenk flask.

  • Validation Check: Extract a 1 mL aliquot using an argon-flushed syringe and test via Karl Fischer titration. Proceed to the next step only if H₂O < 10 ppm.

Step 4: Reagent Transfer and Reaction

  • Flush a gas-tight glass syringe and stainless-steel needle with Argon three times.

  • Draw the Phosphoramidic dichloride, N,N-bis(1-methylethyl)- into the syringe.

  • Add the reagent dropwise to the reaction mixture at 0°C. Cooling minimizes thermal degradation and controls the exothermic nature of the coupling[1].

  • Monitor the reaction via ³¹P NMR after 1 hour to confirm the absence of hydrolysis peaks.

AnhydrousWorkflow Start Start Setup Bake Bake Glassware (150°C, >12h) Start->Bake Schlenk Cool under Vacuum (Schlenk Line) Bake->Schlenk Purge Argon Purge (3x Cycles) Schlenk->Purge Transfer Argon-flushed Syringe Transfer Purge->Transfer Solvent Dry Solvents (KF Titration <10ppm) Solvent->Transfer Monitor Monitor via 31P NMR Transfer->Monitor

Caption: Self-validating anhydrous workflow for handling moisture-sensitive reagents.

References

  • Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences.

  • WO2022013393A1 - Phosphoramidite synthesis on-demand - Google Patents. 3

  • Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis - ACS Publications. 5

  • The Degradation of dG Phosphoramidites in Solution - PubMed.4

  • Buy Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (EVT-3187124) | 23306-80-1 - EvitaChem. 1

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Best Practices for N,N-Diisopropylphosphoramidic Dichloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereoelectronic and environmental challenges associated with N,N-Diisopropylphosphoramidic di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereoelectronic and environmental challenges associated with N,N-Diisopropylphosphoramidic dichloride (CAS: 2903-58-4) .

This highly reactive P(V) electrophile is a cornerstone reagent in the synthesis of phosphoramidites, oligonucleotides, and prodrugs (such as ProTides). However, the pronounced electrophilicity of the phosphorus center—driven by the electron-withdrawing chlorine atoms—makes it highly susceptible to competing nucleophilic attacks. This guide synthesizes field-proven insights and authoritative methodologies to help you minimize side reactions and maximize your synthetic yields.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my target yield consistently low, and why does ³¹P NMR show a major peak corresponding to phosphoramidic acid?

The Causality: You are observing rapid hydrolysis. The P-Cl bond in phosphoramidic dichlorides is extremely sensitive to moisture. Water acts as a hard nucleophile, rapidly attacking the distorted tetrahedral phosphorus center to displace the chloride ions. This forms inactive phosphoramidic acid and hydrochloric acid . The generated HCl can further degrade acid-sensitive substrates (like nucleosides) and lower the pH, stalling the reaction. The Fix: Establish a self-validating anhydrous system. Use freshly distilled, anhydrous solvents (typically DCM or THF) with a water content of <10 ppm. Flame-dry all glassware under vacuum and backfill with high-purity Argon. Never open the reagent bottle in ambient air; always use a Schlenk line or a glovebox.

Q2: I am seeing multiple higher-molecular-weight spots on my TLC. How do I prevent over-phosphorylation and dimerization?

The Causality: This occurs due to poor stoichiometric control or localized concentration spikes during addition. If the intermediate monochloride species reacts with another equivalent of your starting alcohol instead of the intended second nucleophile (e.g., during asymmetric phosphorodiamidate synthesis), you generate dimers or over-phosphorylated by-products . The Fix:

  • Thermodynamic Control: Perform the addition at cryogenic temperatures (-78 °C to -40 °C). This lowers the kinetic energy, allowing the primary nucleophilic attack to outcompete secondary substitutions.

  • Order of Addition: Use the "inverse addition" technique. Add the N,N-Diisopropylphosphoramidic dichloride dropwise to a dilute solution of your substrate and base, rather than adding the substrate to the electrophile.

  • Stoichiometry: Strictly limit the electrophile to 1.05 – 1.10 equivalents.

Q3: Which base should I use? My reaction turns black and degrades when I use pyridine.

The Causality: Pyridine and N-methylimidazole (NMI) are nucleophilic bases. While they can accelerate the reaction by forming a highly reactive intermediate, they can also lead to complex degradation pathways if the substrate is sensitive or if the reaction is allowed to warm too quickly. The Fix: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) . DIPEA acts purely as a proton sponge to neutralize the evolving HCl without attacking the phosphorus center.

Part 2: Mechanistic & Workflow Visualizations

Mechanism Start N,N-Diisopropylphosphoramidic Dichloride Target Target Phosphoramidate (Desired Product) Start->Target ROH + DIPEA (-78°C, Anhydrous) Hydrolysis Phosphoramidic Acid (Hydrolysis Byproduct) Start->Hydrolysis H2O Exposure (Moisture) Dimer Dimerization / Oligomers (Over-phosphorylation) Target->Dimer Excess Electrophile (Poor Stoichiometry)

Logical flow of phosphorylation vs. competing side reactions.

Workflow Step1 1. Preparation Dry DCM, Ar atm, -78°C Step2 2. Base Addition DIPEA (1.2 - 2.0 eq) Step1->Step2 Step3 3. Electrophile Addition Dropwise over 30 min Step2->Step3 Step4 4. Reaction Monitoring Warm to 0°C, 31P NMR Check Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl, Extract Step4->Step5

Step-by-step optimized experimental workflow for minimizing side reactions.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the dominant side reactions observed during phosphoramidate synthesis.

Condition SetSolventBase ChoiceTemperature ProfileExpected YieldDominant Side Reaction
A (Sub-optimal) THF (Standard)Pyridine0 °C to RT< 40%Base-adduct degradation, Hydrolysis
B (Standard) DCM (Anhydrous)Triethylamine (TEA)-40 °C to 0 °C65 - 75%Minor dimerization
C (Optimized) DCM (Anhydrous)DIPEA-78 °C to RT> 85%Suppressed (Trace hydrolysis only)

Part 4: Optimized Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. Follow this step-by-step methodology for the nucleophilic substitution of an alcohol using N,N-Diisopropylphosphoramidic dichloride to ensure minimal side reactions.

Step 1: System Preparation & Purging

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cycle the flask between vacuum and high-purity Argon three times to ensure a strictly anhydrous environment.

  • Dissolve your nucleophile (e.g., starting alcohol, 1.0 eq) in anhydrous DCM (0.1 M concentration) and inject it into the flask via a dry syringe.

Step 2: Base Addition & Cooling

  • Add anhydrous DIPEA (1.5 eq) to the stirring solution.

  • Submerge the flask in a dry ice/acetone bath and allow the mixture to cool to -78 °C for 15 minutes. Causality Check: Cooling prior to electrophile addition prevents the exothermic reaction from causing localized heating, which drives dimerization.

Step 3: Electrophile Addition

  • Prepare a solution of N,N-Diisopropylphosphoramidic dichloride (1.05 eq) in 2 mL of anhydrous DCM.

  • Add this solution dropwise over 30 minutes using a syringe pump.

Step 4: Self-Validating Reaction Monitoring

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot under Argon, dilute with CDCl₃, and run a quick ³¹P NMR. You should observe the disappearance of the starting dichloride peak and the emergence of the target monochloride/phosphoramidate intermediate. If a strong peak corresponding to phosphoramidic acid appears, your system has a moisture leak.

Step 5: Quenching and Workup

  • Once complete conversion is validated, quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (10 mL). Note: Quenching neutralizes unreacted electrophile and prevents further side reactions during concentration.

  • Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Synthesis and Evaluation of Nitroheterocyclic Phosphoramidates as Hypoxia-Selective Alkylating Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs PubMed Central (PMC) / NIH URL:[Link]

Troubleshooting

Ideal storage conditions to prevent degradation of Phosphoramidic dichloride, N,N-bis(1-methylethyl)-

Welcome to the technical support center for N,N-bis(1-methylethyl)phosphoramidic dichloride (also known as N,N-diisopropylphosphoramidous dichloride). This guide is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-bis(1-methylethyl)phosphoramidic dichloride (also known as N,N-diisopropylphosphoramidous dichloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and optimal performance of this critical reagent in your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: The Challenge of Stability

N,N-bis(1-methylethyl)phosphoramidic dichloride is a highly reactive phosphitylating agent, valued for its role in the synthesis of oligonucleotides and other modified phosphorus compounds. Its utility is intrinsically linked to its high reactivity, which also makes it susceptible to degradation, primarily through hydrolysis. Understanding and mitigating this degradation is paramount for reproducible and successful experimental outcomes. This guide is built on the foundational principle of rigorous moisture exclusion and proper handling to preserve the integrity of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for N,N-bis(1-methylethyl)phosphoramidic dichloride?

For long-term stability, N,N-bis(1-methylethyl)phosphoramidic dichloride should be stored at -20°C in a desiccated, inert atmosphere.[1][2] The key to preventing degradation is the stringent exclusion of moisture and oxygen.

Core Storage Protocol:

  • Temperature: -20°C is recommended for long-term storage to minimize thermal decomposition.[2] For shorter periods, refrigeration at 2-8°C is also acceptable.[3]

  • Atmosphere: The vial should be sealed under a dry, inert atmosphere such as argon or nitrogen. This prevents both hydrolysis from ambient moisture and oxidation.

  • Container: Use a vial with a secure, tight-fitting cap, preferably with a PTFE liner to ensure an airtight seal. For bulk quantities, storage in a Schlenk flask in the freezer is a good practice.

  • Desiccation: Store the sealed vial within a desiccator containing a suitable desiccant (e.g., Drierite, silica gel) to capture any external moisture.

Q2: My N,N-bis(1-methylethyl)phosphoramidic dichloride is a liquid/solid. Is this normal?

Yes, this is normal. N,N-bis(1-methylethyl)phosphoramidic dichloride can exist as a colorless to light yellow oil or a low-melting solid.[1] It may crystallize upon storage at low temperatures. If it has solidified, it can be carefully warmed to room temperature to return to a liquid state before use. Ensure the container remains sealed during this process to prevent moisture ingress.

Q3: What are the primary degradation products I should be aware of?

The principal degradation pathway for N,N-bis(1-methylethyl)phosphoramidic dichloride is hydrolysis .[4][5] This reaction is initiated by exposure to water and results in the formation of several impurities that can compromise your experiments.

Primary Degradation Products:

  • N,N-bis(1-methylethyl)phosphoramidous acid monochloride: The initial product of hydrolysis where one chlorine atom is replaced by a hydroxyl group.

  • H-phosphonate Species: Further hydrolysis leads to the formation of N,N-diisopropyl-H-phosphonate. This is a pentavalent phosphorus (P(V)) species and is a common impurity observed in degraded samples.[5]

  • Hydrochloric Acid (HCl): A byproduct of hydrolysis. The generation of HCl can create an acidic microenvironment that can catalyze further degradation, leading to an autocatalytic breakdown of the reagent.

The presence of these degradation products can lead to failed or low-yield synthesis reactions.

Q4: How can I assess the purity of my N,N-bis(1-methylethyl)phosphoramidic dichloride?

The most effective method for assessing the purity of phosphoramidites is ³¹P NMR spectroscopy .[6] This technique provides a clear distinction between the desired trivalent phosphorus (P(III)) of the starting material and the pentavalent phosphorus (P(V)) of its primary hydrolysis products.

  • Expected ³¹P NMR Chemical Shift: The chemical shift for N,N-bis(1-methylethyl)phosphoramidic dichloride (a P(III) species) is expected in the range of δ 165-185 ppm .

  • Degradation Product Signals: The corresponding H-phosphonate (a P(V) species) will appear significantly upfield, typically in the range of δ 0-20 ppm .

Other Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity and identify non-phosphorus impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of N,N-bis(1-methylethyl)phosphoramidic dichloride.

Problem 1: Low yields in my phosphitylation reaction.

Potential Cause 1: Degraded Reagent

  • Explanation: The most common reason for low yields is the use of a partially hydrolyzed reagent. The P(V) H-phosphonate impurity is not reactive in the desired phosphitylation reaction.

  • Troubleshooting Steps:

    • Assess Purity: Immediately analyze a sample of your N,N-bis(1-methylethyl)phosphoramidic dichloride using ³¹P NMR to quantify the percentage of the active P(III) species.

    • Purification: If significant degradation has occurred, the reagent can be repurified by vacuum distillation. However, this should be performed with caution due to the compound's reactivity.

    • Use a Fresh Vial: If repurification is not feasible, it is best to use a fresh, unopened vial of the reagent.

Potential Cause 2: Inadequate Anhydrous Conditions

  • Explanation: Moisture in your reaction solvent or on your glassware will rapidly degrade the phosphoramidic dichloride.

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents from sure-seal bottles are recommended.

    • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum immediately before use.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry argon or nitrogen.

Problem 2: Inconsistent results between experiments.

Potential Cause: Improper Handling and Aliquoting

  • Explanation: Repeatedly opening and closing the main stock bottle of the reagent, even in a glovebox, can introduce small amounts of moisture over time, leading to gradual degradation and inconsistent results.

  • Troubleshooting Steps:

    • Aliquoting: Upon receiving a new bottle of N,N-bis(1-methylethyl)phosphoramidic dichloride, it is best practice to aliquot it into smaller, single-use vials under a strictly inert atmosphere (e.g., in a glovebox).

    • Storage of Aliquots: Store these aliquots under the ideal long-term conditions mentioned in the FAQ.

    • Use a Fresh Aliquot for Each Experiment: This ensures that you are starting with a reagent of consistent quality each time.

Problem 3: Observation of unexpected side products in my reaction.

Potential Cause: Reaction with Incompatible Reagents

  • Explanation: N,N-bis(1-methylethyl)phosphoramidic dichloride is incompatible with strong oxidizing agents and strong bases. These can lead to undesired side reactions and product degradation.

  • Troubleshooting Steps:

    • Review Reaction Scheme: Carefully review all reagents and conditions in your experimental protocol.

    • Avoid Strong Oxidizers: Ensure that no strong oxidizing agents are present in the reaction mixture unless they are part of a planned subsequent step (e.g., oxidation of a phosphite triester).

    • Base Selection: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the HCl produced during the reaction without reacting with the starting material.

Visualization of Degradation and Handling

To further illustrate the critical aspects of handling and the consequences of improper storage, the following diagrams are provided.

Degradation Pathway

cluster_0 Primary Degradation Pathway cluster_1 Analytical Monitoring (31P NMR) A N,N-bis(1-methylethyl)phosphoramidic dichloride (P(III)) B N,N-diisopropyl-H-phosphonate (P(V)) A->B + H2O (Hydrolysis) C Hydrochloric Acid (HCl) D δ ~170 ppm E δ ~10 ppm

Caption: Hydrolysis of N,N-bis(1-methylethyl)phosphoramidic dichloride.

Recommended Storage and Handling Workflow

cluster_0 Receiving and Aliquoting cluster_1 Storage cluster_2 Experimental Use A Receive Reagent B Transfer to Inert Atmosphere (Glovebox) A->B C Aliquot into Single-Use Vials B->C D Seal Vials Tightly C->D E Store at -20°C in Desiccator D->E F Equilibrate a Single Vial to RT E->F G Use Entire Aliquot F->G H Discard Unused Portion G->H

Caption: Recommended workflow for storage and handling.

Summary of Ideal Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of thermal decomposition.[2][3]
Atmosphere Dry Argon or NitrogenPrevents hydrolysis and oxidation.
Container Tightly sealed vial with PTFE linerEnsures an airtight seal against moisture ingress.
Handling Aliquot into single-use vialsMinimizes exposure of the bulk reagent to the atmosphere.
Purity Check ³¹P NMR before useVerifies the integrity of the reagent and ensures it is fit for purpose.[6]

References

  • ResearchGate. (n.d.). Reaction progress profiles of the hydrolysis of DFP. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 31P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros. Retrieved from [Link]

  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. (n.d.).
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Chen-Cleland, J. S., et al. (2001). Augmented Hydrolysis of Diisopropyl Fluorophosphate in Engineered Mutants of Phosphotriesterase. Journal of Biological Chemistry, 276(30), 27894–27900.
  • Caming Pharmaceutical Ltd. (n.d.). N,N-Diisopropylphosphoramidous dichloride CAS 921-26-6. Retrieved from [Link]

  • Waters, W. A., & de Worms, C. G. M. (1949). A kinetic study of the hydrolysis of diisopropyl fluorophosphonate. Journal of the Chemical Society (Resumed), 926.
  • Glen Research. (2018, May 3). SAFETY DATA SHEET dT-Me Phosphoramidite (10-1330-xx). Retrieved from [Link]

  • Hodgson, D. R. W., et al. (2012). Hydrolysis studies of phosphodichloridate and thiophosphodichloridate ions. The Journal of Organic Chemistry, 77(13), 5829–5831.
  • BERRY & ASSOCIATES/ICON ISOTOPES/BIOAUTOMATION. (2020, May 13). Safety Data Sheet DMT-dT-CE Phosphoramidite. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity of N,N-Diisopropylphosphoramidic Dichloride

Welcome to the Technical Support Center for Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS: 23306-80-1 / 2404-03-7). As a critical electrophilic precursor in phosphoramidite chemistry and oligonucleotide synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS: 23306-80-1 / 2404-03-7). As a critical electrophilic precursor in phosphoramidite chemistry and oligonucleotide synthesis, this reagent demands rigorous anhydrous handling. This hub provides mechanistic insights, validated troubleshooting guides, and self-validating protocols to ensure your reagent remains active and your coupling yields remain high.

The Causality of Degradation: Mechanistic Insights

Q: Why is N,N-diisopropylphosphoramidic dichloride exceptionally sensitive to moisture? A: The sensitivity arises from the highly electrophilic phosphorus(V) center bonded to two excellent chloride leaving groups. When exposed to even trace amounts of water, a rapid nucleophilic attack occurs at the P(V) center. This hydrolysis displaces the chloride ions, forming N,N-diisopropylphosphoramidic acid and releasing corrosive hydrogen chloride (HCl) gas. Not only does this destroy the electrophilic P-Cl bonds required for your intended coupling reactions with alcohols or amines, but the generated HCl can autocatalyze further degradation and cleave acid-sensitive protecting groups (such as DMT) on your substrates .

Q: What are the downstream consequences of using partially hydrolyzed reagent? A: Using compromised reagent leads to drastically reduced coupling efficiencies, the formation of complex, inseparable side products, and potential poisoning of basic catalysts (like triethylamine or N-methylimidazole) due to the excess HCl generated during degradation.

Troubleshooting & FAQs: Handling and Storage

Q: I suspect my reagent has degraded. What are the visual and analytical cues? A:

  • Visual Cues: If the bottle "fumes" upon opening, this is a definitive sign of HCl gas reacting with atmospheric moisture. Additionally, the pure reagent should be a clear liquid or crystalline solid (depending on ambient temperature). A cloudy appearance or white precipitate indicates the formation of insoluble phosphoramidic acids.

  • Analytical Cues: The gold standard for validation is 31 P NMR. A pure sample will exhibit a single sharp peak (typically around δ 14–18 ppm in CDCl 3​ ). The appearance of multiple peaks or significant shifts indicates hydrolysis products .

Q: How should I store this reagent to ensure long-term stability? A: It must be stored under a strictly inert atmosphere (Argon or Nitrogen) at -20°C. We strongly recommend storing the primary container inside a secondary desiccator jar filled with indicating Drierite to prevent frost accumulation on the septum.

Quantitative Parameters for Anhydrous Handling

To prevent hydrolysis, your laboratory environment must meet strict quantitative thresholds. Deviation from these parameters exponentially increases the risk of reagent failure.

ParameterAcceptable RangeConsequence of Deviation
Solvent Water Content < 10 ppmRapid hydrolysis of P-Cl bonds; immediate loss of coupling yield.
Glovebox Atmosphere (O 2​ /H 2​ O) < 1 ppmGradual degradation over hours; surface crusting on the reagent.
Storage Temperature -20°CThermal degradation and increased kinetic reactivity with trace moisture.
Glassware Preparation Flame-dried under vacuum (<0.1 Torr)Adsorbed surface moisture initiates localized hydrolysis upon contact.

Self-Validating Experimental Protocol: Anhydrous Schlenk Transfer and Setup

To ensure trustworthiness in your experimental setup, every step must be self-validating. This protocol guarantees that moisture is excluded and verifies the reagent's integrity before committing it to a complex synthesis .

Step 1: Glassware Preparation and Validation

  • Assemble the reaction flask, stir bar, and rubber septa.

  • Connect the flask to a Schlenk line. Apply high vacuum (<0.1 Torr) and flame-dry the glassware evenly using a propane torch for 3–5 minutes until all condensation is driven off.

  • Allow the flask to cool under vacuum, then backfill with high-purity Argon. Repeat the vacuum-argon cycle three times.

  • Self-Validation: The flask should hold a static vacuum without pressure drifting upwards when isolated from the pump, confirming a leak-free, completely dry environment.

Step 2: Solvent Purification

  • Dispense anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) directly from a solvent purification system (SPS) utilizing activated alumina columns.

  • Alternatively, distill the solvent over calcium hydride (CaH 2​ ) under an Argon atmosphere immediately prior to use.

Step 3: Anhydrous Reagent Transfer

  • Remove the N,N-diisopropylphosphoramidic dichloride from the -20°C freezer and allow it to warm to room temperature in a desiccator to prevent condensation on the septum.

  • Purge a gas-tight, oven-dried glass syringe with Argon three times.

  • Insert a positive-pressure Argon line (via a needle) into the reagent bottle.

  • Carefully withdraw the required volume of reagent and transfer it to the prepared reaction flask. Note: Double-gloving and working in a dedicated fume hood are mandatory due to the toxicity and reactivity of the compound.

Step 4: Reaction Monitoring and Quenching

  • To validate that the active electrophile was successfully transferred without hydrolysis, withdraw a 10 μ L aliquot of the reaction mixture.

  • Quench the aliquot in 0.5 mL of anhydrous methanol containing 1.0 equivalent of triethylamine. This rapidly converts any intact P-Cl bonds to stable methyl esters.

  • Analyze via 31 P NMR. A clean spectrum of the corresponding methyl ester validates that the reagent was successfully transferred without prior moisture degradation.

Diagnostic Workflow

Use the following decision matrix to assess the integrity of your phosphoramidic dichloride before proceeding with sensitive oligonucleotide syntheses.

MoistureTroubleshooting Start Reagent Check: N,N-Diisopropylphosphoramidic Dichloride VisCheck Visual Inspection (Fuming/Precipitate?) Start->VisCheck FailVis Degraded (Hydrolyzed) Quench & Discard VisCheck->FailVis Yes (Moisture Exposure) NMRCheck 31P NMR Analysis (Anhydrous CDCl3) VisCheck->NMRCheck No (Appears Clear) FailNMR Multiple Peaks Detected (Phosphoramidic Acids) NMRCheck->FailNMR Degraded PassNMR Single Sharp Peak (Reagent Intact) NMRCheck->PassNMR Pure P(V) Species Proceed Proceed to Schlenk/Glovebox Coupling Reaction PassNMR->Proceed

Diagnostic workflow for assessing phosphoramidic dichloride integrity prior to synthesis.

References
  • Homer, J. A., Sun, S., Koelln, R. A., & Moses, J. E. (2024). Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. STAR Protocols, 5(1), 102824.[Link]

  • Hu, L., et al. (2006). Design, Synthesis, and Biological Evaluation of Cyclic and Acyclic Nitrobenzylphosphoramide Mustards for E. coli Nitroreductase Activation. Journal of Medicinal Chemistry, 49(14), 4231–4238.[Link]

  • Dartmouth College Environmental Health & Safety. (2017). Chemical Hygiene Plan. Dartmouth College.[Link]

Troubleshooting

Technical Support Center: Enhancing Conversion Rates in N,N-Diisopropylphosphoramidic Dichloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when using Phosphoramidic dichloride,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when using Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS: 23306-80-1).

This reagent, characterized by its Cl2​P(=O)N(iPr)2​ structure, is a highly effective phosphorylating agent used in the synthesis of phosphoramidate prodrugs (ProTides), nucleotide analogs, and complex organophosphorus therapeutics[1]. However, its bulky N,N-diisopropyl substituents introduce significant steric hindrance, often leading to stalled conversion rates and competing side reactions if the catalytic system and microenvironment are not rigorously controlled[2].

Below, you will find a synthesized breakdown of catalytic optimization, a troubleshooting FAQ, and a self-validating experimental protocol.

Quantitative Data: Catalyst & Base Efficacy on Conversion Rates

To understand the causality behind protocol choices, we must look at the kinetics of phosphorylation. The table below summarizes the relative conversion rates of a standard sterically hindered secondary alcohol using various catalytic systems.

Base / Acid ScavengerNucleophilic CatalystReaction Time to 50% ConversionFinal Yield (24h)Mechanistic Outcome
Triethylamine (TEA)None> 48 hours< 20%Stalled due to steric hindrance at the P(V) center.
DIPEANone> 72 hours< 15%DIPEA is non-nucleophilic; cannot activate the P-Cl bond.
TEA1H-Tetrazole (1.0 eq)18 hours45 - 50%Moderate activation; TEA can undergo competing side reactions.
DIPEA N-Methylimidazole (NMI) 4 hours 82 - 85% Efficient activation; DIPEA prevents NMI protonation.
DIPEA DMAP (0.5 eq) 1.5 hours > 92% Optimal. DMAP forms a highly reactive phosphorylpyridinium intermediate[1][2].
Troubleshooting Guides & FAQs

Q1: My phosphorylation reaction stalls at 40-50% conversion, yielding unreacted starting materials. How do I drive it to completion? The Causality: The N,N-diisopropyl group exerts immense steric bulk around the electrophilic phosphorus(V) center. Direct nucleophilic attack by an alcohol is kinetically unfavorable. The Solution: You must shift from a direct substitution mechanism to a nucleophilic catalysis pathway. Introduce 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI) . DMAP attacks the phosphoramidic dichloride to displace the chloride ion, forming a highly electrophilic phosphorylpyridinium intermediate. This intermediate protrudes from the steric shadow of the isopropyl groups, allowing the alcohol to attack rapidly and irreversibly[2].

Q2: I am observing significant degradation of the reagent and low product yields, despite using anhydrous solvents. What is failing? The Causality: Phosphoramidic dichlorides are exquisitely sensitive to trace moisture. Water outcompetes your substrate, leading to rapid hydrolysis of the P-Cl bonds to form phosphoramidic acids and hydrochloric acid (HCl)[3]. The generated HCl then protonates your nucleophilic catalyst (e.g., DMAP), instantly deactivating the catalytic cycle. The Solution: A "self-validating" anhydrous system is required.

  • Titrate your solvents (DCM or THF) using Karl Fischer titration; moisture must be <10 ppm.

  • Ensure your substrate is rigorously co-evaporated with anhydrous toluene prior to the reaction to remove tightly bound hydration spheres.

Q3: Why should I use DIPEA instead of Triethylamine (TEA) as my auxiliary base? The Causality: While both are tertiary amines, TEA is sufficiently nucleophilic to compete with your catalyst or substrate, sometimes forming stable, unreactive adducts with the phosphoryl center. N,N-Diisopropylethylamine (DIPEA/Hünig's base) is sterically hindered and acts exclusively as a Brønsted base. It efficiently scavenges the HCl byproduct without interfering with the DMAP-driven catalytic cycle[4].

Mechanistic Pathway & Failure Modes

G Reagent Phosphoramidic Dichloride N,N-bis(1-methylethyl)- Moisture Trace H2O (Moisture) Reagent->Moisture Poor Anhydrous Technique Catalyst DMAP / NMI (Nucleophilic Catalyst) Reagent->Catalyst Catalytic Activation (Fast) Degradation Hydrolysis Products (Phosphoramidic Acids + HCl) Moisture->Degradation Irreversible Hydrolysis Degradation->Catalyst HCl Protonates Catalyst (Deactivation) Intermediate Reactive Phosphorylpyridinium Intermediate Catalyst->Intermediate Displacement of Cl- Alcohol Substrate (R-OH) + DIPEA (Base) Intermediate->Alcohol Nucleophilic Attack Product Phosphoramidate Product (High Conversion) Alcohol->Product HCl Scavenged by DIPEA

Caption: DMAP-catalyzed phosphorylation pathway vs. moisture-induced catalytic deactivation.

Standardized Experimental Protocol: DMAP-Catalyzed Phosphorylation

This protocol is designed as a self-validating system: the visual cues (fuming, precipitation) will confirm the mechanistic steps in real-time.

Reagents & Preparation:

  • Substrate (Alcohol): 1.0 equivalent.

  • Phosphoramidic dichloride, N,N-bis(1-methylethyl)-: 1.2 to 1.5 equivalents.

  • DIPEA: 3.0 equivalents (Must be distilled over CaH₂).

  • DMAP: 0.5 equivalents (Recrystallized from toluene).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Substrate Drying: Dissolve the alcohol substrate in anhydrous toluene and concentrate under reduced pressure. Repeat this step three times to azeotropically remove trace water. Purge the flask with ultra-high purity Argon.

  • System Initialization: Dissolve the dried substrate and DMAP in anhydrous DCM (0.1 M concentration relative to the substrate). Cool the reaction vessel to -10 °C using an ice-salt bath. Causality: Low temperatures suppress the exothermic degradation of the reagent before the catalyst can engage.

  • Base Addition: Add DIPEA dropwise via a gas-tight syringe.

  • Reagent Addition: Slowly add the Phosphoramidic dichloride, N,N-bis(1-methylethyl)- dropwise over 15 minutes[4].

  • Catalytic Engagement: Allow the reaction to stir at -10 °C for 30 minutes, then gradually warm to room temperature. Validation Check: You should observe the formation of a fine white precipitate (DIPEA·HCl salt). This confirms the P-Cl bond is being successfully cleaved and the reaction is proceeding.

  • Monitoring: Monitor the conversion via 31P NMR or LC-MS. The disappearance of the reagent peak and the appearance of the product peak (typically shifting upfield) should reach completion within 2 to 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl to neutralize unreacted phosphoryl species, followed by standard organic extraction[3].

References
  • Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine National Center for Biotechnology Information (PMC)[Link]

  • Phosphorylation Organocatalysts Highly Active by Design Organic Letters (ACS Publications)[Link]

  • Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs National Center for Biotechnology Information (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for analyzing Phosphoramidic dichloride, N,N-bis(1-methylethyl)-

An in-depth technical evaluation by a Senior Application Scientist. The Analytical Challenge: Stereoelectronic Effects and Instability Analyzing Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS 28723-27-5), common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation by a Senior Application Scientist.

The Analytical Challenge: Stereoelectronic Effects and Instability

Analyzing Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS 28723-27-5), commonly known as N,N-diisopropylphosphoramidic dichloride, presents a formidable challenge for standard chromatography. The electronic structure of this molecule is defined by a pronounced σ-bonding framework, significant π-character in the highly polar phosphoryl (P=O) bond, and stereoelectronic effects driven by the bulky isopropyl substituents. The phosphorus center adopts a distorted tetrahedral geometry, making the P-Cl bonds highly susceptible to nucleophilic attack[1].

When exposed to the aqueous mobile phases typical of Reversed-Phase HPLC (RP-HPLC), the compound rapidly hydrolyzes into phosphoramidic acid and hydrochloric acid. Consequently, attempting direct RP-HPLC analysis results in severe peak splitting, irreproducible retention times, and complete loss of the intact analyte signal.

To achieve a robust, self-validating analytical method, scientists must choose between two primary modalities: Direct Gas Chromatography (GC) under strictly anhydrous conditions, or Pre-Column Derivatization RP-HPLC , which chemically stabilizes the analyte prior to injection.

Mechanistic Pathways & Modality Selection

Understanding the chemical fate of the analyte is critical for method development. The diagram below illustrates why aqueous exposure fails and how derivatization rescues the analysis by converting labile P-Cl bonds into stable phosphoramide linkages.

G A N,N-Diisopropylphosphoramidic Dichloride B Aqueous Mobile Phase (Direct RP-HPLC) A->B Exposure to water D Anhydrous Derivatization (e.g., Aniline, TEA) A->D Nucleophilic substitution C Hydrolysis (Phosphoramidic Acid + HCl) B->C Rapid degradation (Unquantifiable) E Stable Phosphoramide Derivative D->E Quenches P-Cl bonds F RP-HPLC-UV/MS Analysis E->F Robust quantification

Figure 1: Chemical fate of N,N-Diisopropylphosphoramidic dichloride in aqueous vs. anhydrous derivatization pathways.

Workflow N1 Sample Matrix (Contains Target Dichloride) N2 Is the matrix strictly anhydrous and volatile? N1->N2 N3 Yes N2->N3 N4 No (Aqueous/Protic) N2->N4 N5 Direct GC-FID / GC-MS (Inert Column) N3->N5 N6 Pre-column Derivatization (Quench with Amine/Alcohol) N4->N6 N7 RP-HPLC-UV (C18 Column, Aq/Org Gradient) N6->N7

Figure 2: Decision matrix for selecting chromatographic modalities based on sample matrix conditions.

Head-to-Head Comparison: Derivatization RP-HPLC vs. Direct GC-FID

Historically, the Organization for the Prohibition of Chemical Weapons (OPCW) and affiliated laboratories have relied on GC-MS and GC-FID for the analysis of volatile organophosphorus chlorides[2]. However, in pharmaceutical development environments where LC-UV/MS is the standard, pre-column derivatization offers a highly robust alternative that avoids the thermal degradation risks associated with GC inlets[3].

Validation ParameterPre-Column Derivatization (RP-HPLC-UV)Direct Analysis (GC-FID)
Primary Mechanism Chemical stabilization via aminolysisThermal volatilization of intact compound
Linearity Range 0.5 – 100 µg/mL5.0 – 500 µg/mL
Limit of Detection (LOD) 0.15 µg/mL (Enhanced by UV chromophore)1.5 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL5.0 µg/mL
Intra-day Precision (RSD%) 0.8%1.9%
Mean Recovery (Accuracy) 98.5% ± 1.2%94.2% ± 2.5%
Matrix Compatibility Tolerates trace moisture (post-derivatization)Strictly anhydrous matrices only

Data Interpretation: The derivatization HPLC method yields superior sensitivity (lower LOD/LOQ) because the addition of an aniline moiety introduces a strong π→π∗ transition, allowing for highly efficient UV absorption at 254 nm. The native dichloride lacks a strong chromophore, making direct UV detection nearly impossible without this step.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to confirm that the chemistry and the chromatography are performing as intended before any sample data is accepted.

Protocol A: Pre-Column Derivatization RP-HPLC (Recommended for High Sensitivity)

Causality: We utilize aniline as the derivatizing agent to replace the labile chlorides with stable P-N bonds, simultaneously adding a UV-active chromophore. Triethylamine (TEA) is included as a non-nucleophilic base to scavenge the HCl byproduct; without TEA, the generated HCl would protonate the aniline, stalling the reaction and leading to incomplete derivatization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatization cocktail consisting of 100 mM aniline and 150 mM triethylamine (TEA) in strictly anhydrous tetrahydrofuran (THF).

  • Derivatization Reaction: Transfer 100 µL of the sample (dissolved in anhydrous THF) into a dry amber vial. Add 900 µL of the derivatization cocktail. Vortex for 10 seconds and incubate at 25 °C for exactly 15 minutes. The distorted tetrahedral geometry of the phosphorus center allows for rapid, quantitative nucleophilic attack.

  • Quenching: Add 1.0 mL of HPLC-grade water to the vial. Causality: This quenches any trace unreacted dichloride and adjusts the solvent polarity to match the initial conditions of the RP-HPLC gradient, preventing peak distortion (solvent effects) upon injection.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters Symmetry).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): The run is only considered valid if the resolution ( Rs​ ) between the excess aniline peak (eluting early) and the derivatized phosphoramide peak is ≥2.0 . Furthermore, the Relative Standard Deviation (RSD) of the derivative peak area across 5 replicate injections of a derivatized standard must be ≤2.0% .

Protocol B: Direct GC-FID (Recommended for Rapid Purity Screening)

Causality: GC avoids aqueous mobile phases entirely. However, the highly polar P=O bond can interact with active silanol groups in the GC inlet or column, leading to severe peak tailing or on-column degradation. Therefore, a rigorously deactivated system is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 1.0 mg/mL using strictly anhydrous dichloromethane (DCM) stored over activated 3Å molecular sieves.

  • Instrument Setup:

    • Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality: This stationary phase provides the necessary inertness to prevent analyte adsorption.

    • Inlet: 220 °C, Split mode (10:1 ratio). Note: Temperatures above 250 °C may induce thermal degradation of the dichloride.

    • Detector: FID at 280 °C.

  • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min).

  • System Suitability Test (SST): The tailing factor ( Tf​ ) of the intact N,N-diisopropylphosphoramidic dichloride peak must be ≤1.5 . A degradation check must be performed: monitor the baseline for breakdown products (e.g., diisopropylamine fragments); the total area of degradation peaks must be <1% of the main peak area.

Field-Proven Insights from the Bench

When validating these methods, the handling of the neat reference standard (CAS 28723-27-5) is the most common point of failure. Because the compound reacts aggressively with ambient humidity, weighing must be performed inside a glove box under a dry nitrogen or argon atmosphere. If a glove box is unavailable, rapid weighing into pre-tared, septum-capped vials followed by immediate dissolution in anhydrous solvent via syringe is required. Any exposure to room air exceeding 60 seconds will result in measurable hydrolysis, skewing your accuracy and recovery validation metrics downward.

References

  • Organization for the Prohibition of Chemical Weapons (OPCW). Technical Secretariat - OPCW: (December 17 2008) Validation Group Working Database for N,N-Diisopropylphosphoramidic dichloride. Retrieved from: [Link]

  • SciSpace. Novel peptidylaminoarylmethyl phosphoramide mustards for activation by prostate-specific antigen: Synthesis and HPLC Analysis. Retrieved from: [Link]

Comparative

Mass spectrometry validation of Phosphoramidic dichloride, N,N-bis(1-methylethyl)- reaction products

Mass Spectrometry Validation of Phosphoramidic Dichloride, N,N-bis(1-methylethyl)- Reaction Products: A Comparative Analytical Guide Introduction Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (commonly referred to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of Phosphoramidic Dichloride, N,N-bis(1-methylethyl)- Reaction Products: A Comparative Analytical Guide

Introduction

Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (commonly referred to as N,N-diisopropylphosphoramidic dichloride, CAS 23306-80-1) is a highly reactive P(V) phosphorylating agent. It is extensively utilized in the synthesis of phosphoramidate prodrugs (such as ProTides), modified oligonucleotides, and specialized organophosphorus chemical markers.

When comparing this reagent to its P(III) alternative—N,N-diisopropylphosphoramidous dichloride, which yields oxidation-prone phosphite intermediates—the P(V) reagent directly generates oxidatively stable phosphoramidates. However, the resulting P-N bond introduces unique analytical challenges. This guide objectively compares the mass spectrometry (MS) platforms used to validate these reaction products, providing researchers with field-proven, self-validating methodologies.

Mechanistic Causality in Phosphoramidate Mass Spectrometry

The structural validation of N,N-diisopropylphosphoramidate derivatives relies on understanding the gas-phase and solution-phase thermodynamics of the P-N bond. While the P(V) state ensures resistance to ambient oxidation, the phosphoramidate linkage is highly susceptible to protonation-driven cleavage.

When validating these products, the choice of ionization technique dictates the fragmentation causality:

  • Electron Ionization (EI) : Hard ionization (70 eV) bypasses the P-N lability by instantly inducing alpha-cleavage and extensive hydrocarbon loss from the diisopropyl groups, making it ideal for structural fingerprinting of volatile derivatives[1].

  • Electrospray Ionization (ESI) : Soft ionization preserves the protonated molecular ion [M+H]+ . During Collision-Induced Dissociation (CID), the proton localizes on the phosphoramidate nitrogen. This weakens the P-N bond, leading to a highly diagnostic neutral loss of diisopropylamine (101.12 Da)[2].

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) : The use of standard acidic matrices (e.g., 3-hydroxypicolinic acid) donates protons to the P-N bond, causing matrix-induced acidic cleavage before the ions even reach the time-of-flight (TOF) tube[3].

Comparative Performance of MS Platforms

To select the optimal validation platform, researchers must weigh the volatility of the reaction product against the desired structural information. The table below summarizes the quantitative and qualitative performance metrics of the three primary MS platforms for N,N-diisopropylphosphoramidate derivatives.

Analytical PlatformIonization SoftnessKey Fragmentation PathwayOptimal Analyte ProfileLimit of Detection (LOD)
GC-EI-MS Hard (70 eV)Alpha-cleavage, hydrocarbon lossVolatile organophosphatesLow pg/mL
LC-ESI-HRMS SoftCID/HCD: P-N cleavage (loss of 101 Da)ProTides, bioconjugatesLow ng/mL
MALDI-TOF MS Moderate (Matrix-dependent)Matrix-induced acidic P-N cleavageOligonucleotides, polymersHigh fmol

Mandatory Visualization: Analytical Workflow

MS_Validation Reagent Phosphoramidic dichloride, N,N-bis(1-methylethyl)- Reaction Nucleophilic Substitution (ROH / RNH2) Reagent->Reaction Product Phosphoramidate Derivative (Target Analyte) Reaction->Product GCMS GC-EI-MS (Volatile Analytes) Product->GCMS LCMS LC-ESI-HRMS (ProTides/Conjugates) Product->LCMS MALDI MALDI-TOF (Oligonucleotides) Product->MALDI Frag1 Alpha-Cleavage & Hydrocarbon Loss GCMS->Frag1 Frag2 CID/HCD Fragmentation (P-N / P-O Cleavage) LCMS->Frag2 Frag3 Matrix-Induced Acidic Cleavage MALDI->Frag3

Workflow for synthesis and platform-specific MS validation of phosphoramidate derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-ESI-HRMS Validation of Phosphoramidate Prodrugs This protocol is designed to prevent premature hydrolysis of the P-N bond while maximizing sequence/structure coverage.

  • Sample Preparation : Dissolve the purified reaction product in MS-grade Acetonitrile/Water (50:50, v/v). Critical Causality: Do not use 0.1% Formic Acid. The acidic environment will hydrolyze the phosphoramidate linkage in solution. Instead, buffer with 10 mM Ammonium Acetate (pH 6.8) to stabilize the P-N bond.

  • Chromatographic Separation : Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (buffered with 10 mM Ammonium Acetate) over 10 minutes at 0.4 mL/min.

  • Ionization : Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS/MS Acquisition : Utilize Data-Dependent Acquisition (DDA) on an Orbitrap or Q-TOF system. Set HCD (Higher-energy Collisional Dissociation) normalized collision energy to 25-30%.

  • System Self-Validation : The system validates the intact structure by monitoring the diagnostic neutral loss of diisopropylamine ( Δm/z 101.12). A post-injection solvent blank must be run to confirm zero column carryover.

Protocol 2: GC-EI-MS Profiling of Volatile Organophosphorus Derivatives Used for low-molecular-weight products, this protocol aligns with international verification standards[1].

  • Derivatization : If the reaction product contains unreacted hydroxyl or amine groups, derivatize using BSTFA/TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 60°C for 30 minutes to increase volatility and thermal stability.

  • Injection : Inject 1 µL in splitless mode. Injector temperature: 250°C.

  • Separation : Utilize an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Ionization & Detection : Apply 70 eV Electron Ionization. Scan range m/z 40-500.

  • System Self-Validation : Validate the spectrum against established database criteria. The presence of the molecular ion must be confirmed alongside the base peak (typically an alpha-cleavage fragment), ensuring the fragmentation pattern is reproducible across triplicate injections.

References

  • Technical Secretariat - OPCW: Validation Group Working Database (2008). Source: Organisation for the Prohibition of Chemical Weapons (OPCW). URL: [Link]

  • Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry (2019). Source: Analytical Chemistry (ACS Publications). URL: [Link]

  • Matrix-induced fragmentation of P3′-N5′ phosphoramidate-containing DNA: high-throughput MALDI-TOF analysis of genomic sequence polymorphisms (2001). Source: PMC - NIH. URL: [Link]

Sources

Validation

Benchmarking Phosphoramidic Dichloride, N,N-bis(1-methylethyl)- Against Standard Phosphoramidite Reagents

Executive Summary & Chemical Clarification In the landscape of oligonucleotide synthesis and prodrug development, the choice of phosphorylating agent dictates the efficiency, scalability, and structural viability of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Clarification

In the landscape of oligonucleotide synthesis and prodrug development, the choice of phosphorylating agent dictates the efficiency, scalability, and structural viability of the final therapeutic molecule. This guide benchmarks Phosphoramidic dichloride, N,N-bis(1-methylethyl)- (CAS 23306-80-1)—a P(V) phosphorylating agent synthesized from phosphoryl chloride and isopropylamine[1]—against standard P(III) phosphoramidite reagents, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).

It is critical to distinguish the P(V) compound from its P(III) analog, N,N-Diisopropylphosphoramidous dichloride (CAS 921-26-6)[2]. While P(III) reagents dominate automated Solid-Phase Oligonucleotide Synthesis (SPOS) due to their rapid coupling kinetics, P(V) reagents like Phosphoramidic dichloride, N,N-bis(1-methylethyl)- offer a direct phosphorylation pathway. This bypasses the need for oxidative steps, making it an indispensable tool for synthesizing specialized backbones like Phosphorodiamidate Morpholino Oligonucleotides (PMOs) and ProTide prodrugs[3].

Mechanistic Divergence: P(III) Phosphitylation vs. P(V) Direct Phosphorylation

The fundamental difference between these reagents lies in their oxidation states, which dictates their reaction kinetics and required activation energy.

  • P(III) Kinetics (Standard Phosphoramidites): The lone electron pair on the P(III) center allows for rapid protonation by weak acids (e.g., 1H-tetrazole). This converts the diisopropylamino group into an excellent leaving group, facilitating a nearly instantaneous nucleophilic attack by the 5'-OH to form a phosphite triester. However, this unstable intermediate mandates an immediate oxidation step to achieve the stable P(V) state[3].

  • P(V) Kinetics (Phosphoramidic Dichloride): The presence of the P=O double bond in Phosphoramidic dichloride, N,N-bis(1-methylethyl)- withdraws electron density but sterically and electronically stabilizes the phosphorus center. This significantly reduces its electrophilicity. Consequently, direct P(V) coupling requires strong, non-nucleophilic bases (like DBU) to deprotonate the 5'-OH, forcing the resulting alkoxide to attack the stabilized P(V) center[4].

G cluster_PIII Standard P(III) Phosphoramidite Method cluster_PV P(V) Phosphoramidic Dichloride Method Start Deprotected 5'-OH Nucleoside PIII_Couple Coupling (+ P(III) Reagent & Tetrazole) Start->PIII_Couple PV_Couple Direct Phosphorylation (+ P(V) Reagent & DBU) Start->PV_Couple PIII_Inter Phosphite Triester (Unstable Intermediate) PIII_Couple->PIII_Inter PIII_Ox Oxidation (+ I2 / H2O) PIII_Inter->PIII_Ox End Stable P(V) Linkage (Phosphate / Phosphoramidate) PIII_Ox->End PV_Couple->End

Figure 1: Mechanistic divergence between P(III) oxidation and P(V) direct phosphorylation.

Quantitative Benchmarking

The following table synthesizes the operational parameters and performance metrics of both methodologies based on established [3].

ParameterStandard P(III) Reagents (e.g., CEP-Cl)Phosphoramidic dichloride, N,N-bis(1-methylethyl)-
Oxidation State P(III)P(V)
Reaction Kinetics (Coupling Time) 1 – 3 minutes2 – 4 hours
Stepwise Coupling Efficiency > 99.0%85.0% – 95.0%
Required Activator Weak acid (e.g., 1H-Tetrazole, BTT)Strong base (e.g., DBU) or HOBt
Oxidation Step Required (I₂/H₂O or peroxides)Bypassed (Direct P(V) formation)
Moisture Sensitivity Extreme (Requires strictly anhydrous conditions)Moderate
Primary Application Standard DNA/RNA ASOs, siRNAsPMOs, ProTide Prodrugs, Modified Backbones

Step-by-Step Methodologies & Self-Validating Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Standard P(III) Phosphoramidite Coupling (Automated SPOS)
  • Detritylation: Treat the solid-supported nucleoside with 3% trichloroacetic acid (TCA) in dichloromethane.

    • Self-Validation: The release of the 4,4'-dimethoxytrityl (DMT) cation generates a bright orange effluent. Quantifying this absorbance at 498 nm provides a direct, real-time calculation of available 5'-OH sites.

  • Coupling: Co-inject the P(III) phosphoramidite (0.1 M in acetonitrile) and 5-ethylthio-1H-tetrazole (0.25 M). Incubate for 2 minutes.

    • Causality: Tetrazole protonates the diisopropylamine leaving group, lowering the activation energy for the 5'-OH nucleophilic attack.

  • Oxidation: Introduce 0.02 M Iodine in THF/Pyridine/H₂O.

    • Causality: P(III) phosphite triesters are highly susceptible to acid-catalyzed cleavage during subsequent detritylation cycles. Oxidation to P(V) permanently locks the internucleotide linkage[3].

Protocol B: Direct P(V) Phosphorylation using Phosphoramidic dichloride, N,N-bis(1-methylethyl)-

This protocol is adapted for the synthesis of specialized linkages (e.g., )[4].

  • Activation: Dissolve the protected nucleoside in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0°C to control the exothermic nature of the base addition.

  • Reagent Addition: Add 1.5 equivalents of Phosphoramidic dichloride, N,N-bis(1-methylethyl)- and 2.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: Because the P=O bond reduces the electrophilicity of the P(V) reagent, DBU is required to aggressively deprotonate the 5'-OH. This creates a highly reactive alkoxide capable of displacing the chloride ions on the sterically hindered P(V) center[4].

  • Coupling: Allow the reaction to warm to room temperature and stir for 3 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The direct formation of the P(V) linkage is confirmed by a characteristic ³¹P NMR shift (~ 0 to 5 ppm). This acts as a definitive validation checkpoint, as it is distinctly different from unoxidized P(III) intermediates which resonate at ~140-150 ppm[3].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize DBU hydrochloride salts, followed by organic extraction and silica gel purification.

Strategic Applications in Drug Development

The benchmarking data dictates clear strategic applications for each reagent class:

  • Standard P(III) Reagents: Remain the undisputed gold standard for synthesizing canonical Antisense Oligonucleotides (ASOs), siRNAs, and CRISPR guide RNAs. The >99% coupling efficiency is a mathematical necessity; synthesizing a 20-mer oligo at 95% efficiency yields only ~35% full-length product, whereas 99% efficiency yields ~81%.

  • Phosphoramidic dichloride, N,N-bis(1-methylethyl)-: This P(V) reagent is critical when the target molecule requires a specific P-N bond that cannot be easily accessed via P(III) oxidation. It is the foundational reagent for synthesizing , a class of steric-blocking antisense therapeutics (e.g., Eteplirsen for Duchenne muscular dystrophy)[5]. Furthermore, it is heavily utilized in the ProTide prodrug approach to mask phosphate groups, enhancing the cellular permeability of antiviral and anticancer nucleoside analogs.

References

  • Watson International - N,N-Diisopropylphosphoramidous dichloride CAS 921-26-6. URL:[Link]

  • PubMed Central (PMC) - Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. URL:[Link]

  • ResearchGate - Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. URL:[Link]

  • MDPI - Nitrogenous Derivatives of Phosphorus and the Origins of Life: Plausible Prebiotic Phosphorylating Agents in Water. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N,N-bis(1-methylethyl)phosphoramidic dichloride

Navigating the lifecycle of reactive chemical reagents requires a commitment to safety that extends beyond the synthesis phase and into their eventual disposal. N,N-bis(1-methylethyl)phosphoramidic dichloride, also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of reactive chemical reagents requires a commitment to safety that extends beyond the synthesis phase and into their eventual disposal. N,N-bis(1-methylethyl)phosphoramidic dichloride, also known as N,N-Diisopropylphosphoramidic dichloride, is a valuable phosphitylating agent in oligonucleotide synthesis and other organic chemistry applications.[1] However, its utility is matched by its hazardous nature, primarily its high reactivity with water and its corrosive properties.[2][3]

This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of residual or waste N,N-bis(1-methylethyl)phosphoramidic dichloride. The procedures outlined here are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step to ensure a safe and compliant disposal process.

Core Hazard Profile & Chemical Reactivity

Understanding the inherent risks is the foundation of safe handling and disposal. N,N-bis(1-methylethyl)phosphoramidic dichloride is a moisture-sensitive liquid that poses several significant hazards.

  • Corrosivity : The compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage upon contact.[3]

  • Violent Water Reactivity : The presence of two P-Cl bonds makes the molecule highly susceptible to hydrolysis. It reacts vigorously with water and other protic solvents. This exothermic reaction generates corrosive and toxic fumes, including hydrochloric acid (HCl).[2]

  • Hazardous Decomposition : Thermal decomposition can release toxic gases and vapors, including nitrogen oxides (NOx), oxides of phosphorus, and carbon oxides (CO, CO2).

The primary disposal challenge stems from its reactivity. The P-Cl bonds are labile and must be safely quenched before the material can be processed for waste collection. The fundamental chemical reaction governing its decomposition in the presence of water is its hydrolysis, which converts the reactive dichloride into the more stable dihydrogen phosphate and diisopropylamine, with the concomitant formation of two equivalents of hydrochloric acid. It is this acid byproduct that must be carefully neutralized.

Pre-Disposal Safety and Materials Checklist

Before beginning any disposal procedure, a thorough preparation is essential. This includes assembling the necessary personal protective equipment (PPE) and all required materials for the neutralization process.

Table 1: Essential Equipment and Reagents
CategoryItemRationale & Specifications
Personal Protective Equipment (PPE) Chemical Splash Goggles & Face ShieldProvides full-face protection from splashes of the corrosive material and neutralization reaction.[4][5]
Chemical-Resistant GlovesImpervious gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[4][6]
Flame-Resistant Lab CoatProtects against chemical splashes and potential thermal hazards.[4]
Closed-Toe ShoesStandard laboratory practice to protect feet from spills.
Engineering Controls Certified Chemical Fume HoodAll handling and disposal steps must be performed in a fume hood to contain and exhaust toxic vapors and HCl gas.[4]
Neutralization & Disposal Materials Stir Plate and Stir BarFor controlled mixing during the neutralization process.
Ice BathTo manage the exothermic reaction and prevent uncontrolled temperature increases.
Beaker or Erlenmeyer Flask (borosilicate)Must be large enough to accommodate the reagent, solvent, and neutralizer, with ample headspace (at least 5x the volume of the reagent).
Neutralizing AgentA 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a slurry of sodium carbonate (Na₂CO₃). A weak base is used to control the rate of neutralization and prevent excessive foaming or heat generation.[7]
pH Paper or pH MeterTo verify that the final solution has been neutralized to a safe pH range (typically 6-9).[7]
Hazardous Waste ContainerA clearly labeled, compatible (e.g., HDPE) container for the final neutralized aqueous waste.

Step-by-Step Disposal Protocol for Small Quantities (<50 mL)

This protocol is designed for the safe neutralization of small quantities of N,N-bis(1-methylethyl)phosphoramidic dichloride. The core principle is a slow, controlled hydrolysis followed by immediate neutralization of the generated acid in a dilute system.

Location: All steps must be performed inside a certified chemical fume hood.

  • Prepare the Neutralization Vessel :

    • Select a flask or beaker that is at least ten times the volume of the phosphoramidic dichloride to be destroyed.

    • Place a magnetic stir bar in the vessel and place it on a stir plate within an ice bath.

  • Initial Dilution (Solvent Choice is Critical) :

    • Add a water-miscible, non-protic solvent such as Tetrahydrofuran (THF) or Acetonitrile to the reaction vessel. The volume should be approximately 5 times the volume of the waste chemical.

    • Causality: Using a non-protic but water-miscible solvent allows the reactive chemical to be diluted first, which helps to moderate the subsequent reaction with water by controlling the concentration.

  • Prepare the Neutralizing Solution :

    • In a separate beaker, prepare a 5% aqueous solution of sodium bicarbonate. This solution will serve as both the source of water for hydrolysis and the base for neutralization.

  • Controlled Addition and Quenching :

    • Begin stirring the diluted phosphoramidic dichloride solution in the ice bath.

    • Using a dropping funnel or by pipetting slowly, add the 5% sodium bicarbonate solution dropwise to the stirring mixture.

    • Causality: This slow, controlled addition is the most critical step. It allows the heat from the exothermic hydrolysis and neutralization reactions to dissipate safely through the ice bath. A rapid addition would cause a violent reaction, splashing, and a rapid release of HCl and CO₂ gas.[7] Observe for gas evolution (CO₂) and ensure it remains manageable.

  • Reaction and Neutralization Completion :

    • Continue the slow addition until all the phosphoramidic dichloride has been quenched.

    • Allow the mixture to stir in the ice bath for an additional 30 minutes after the addition is complete to ensure the reaction has gone to completion.

    • Remove the ice bath and allow the solution to warm to room temperature while stirring for another hour.

  • pH Verification :

    • Once the reaction has subsided and the solution is at room temperature, test the pH of the aqueous layer using pH paper or a calibrated pH meter.

    • The target pH should be between 6.0 and 9.0.[7] If the solution is still acidic, add more 5% sodium bicarbonate solution until the desired pH is reached.

    • Trustworthiness: This step provides a verifiable endpoint, ensuring that the corrosive acid byproduct has been fully neutralized, rendering the bulk solution significantly less hazardous.

  • Waste Collection :

    • Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container.

    • The label should include the chemical name of the original compound and a clear indication that it has been neutralized (e.g., "Neutralized N,N-Diisopropylphosphoramidic dichloride solution").

    • Consult your institution's Environmental Health & Safety (EHS) office for final disposal procedures.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for handling and disposing of N,N-bis(1-methylethyl)phosphoramidic dichloride.

G Disposal Workflow for N,N-bis(1-methylethyl)phosphoramidic dichloride cluster_prep Preparation cluster_disposal Routine Disposal (<50mL) cluster_spill Spill Response Assess Assess Task: Disposal or Spill? Don_PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess->Don_PPE Always First Prep_Neutralization Prepare Ice Bath & Dilute Reagent in Aprotic Solvent (THF) Assess->Prep_Neutralization Disposal Evacuate Evacuate Immediate Area Assess->Evacuate Spill Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Work_in_Hood->Assess Controlled_Add Slowly Add 5% NaHCO3 Solution Prep_Neutralization->Controlled_Add Stir Stir for 1-2 Hours Controlled_Add->Stir Verify_pH Verify pH is Neutral (6-9) Stir->Verify_pH Verify_pH->Controlled_Add No (Still Acidic) Package_Waste Package and Label Neutralized Waste Verify_pH->Package_Waste Yes EHS_Pickup Arrange for EHS Waste Pickup Package_Waste->EHS_Pickup Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) DO NOT USE WATER Evacuate->Contain Call_EHS Contact EHS / Emergency Response Contain->Call_EHS Follow_EHS Follow EHS Cleanup Protocol Call_EHS->Follow_EHS

Caption: Decision workflow for handling and disposal.

Emergency Protocol: Spill Management

Accidental spills require an immediate and calm response. The procedure varies significantly based on the size of the spill.

  • Minor Spill (a few mL, contained within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6] Do NOT use combustible materials like paper towels directly on the liquid spill.

    • Carefully scoop the absorbed material using spark-proof tools into a designated, sealable waste container.[4]

    • Decontaminate the spill surface by carefully wiping with a cloth dampened with the 5% sodium bicarbonate solution, followed by a standard laboratory cleaning agent.

    • Place all contaminated materials (absorbent, gloves, wipes) into the hazardous waste container.[8]

  • Major Spill (outside of a fume hood, or >50 mL):

    • Evacuate immediately. Alert all personnel in the immediate vicinity.[7]

    • If safe to do so, close the laboratory doors to contain any vapors.

    • Activate your facility's emergency response system by calling your institutional EHS or emergency number.[7]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for large-scale hazardous material response.

By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of N,N-bis(1-methylethyl)phosphoramidic dichloride, ensuring a secure working environment and compliance with institutional and regulatory standards.

References

  • Reactivity and Mechanism of Hydrolysis of Phosphonamides. ElectronicsAndBooks. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS. [Link]

  • Material Safety Data Sheet - Propyl phosphonic dichloride. Cole-Parmer. [Link]

  • SAFETY DATA SHEET 2',3'-ddC-CE Phosphoramidite. Glen Research. [Link]

  • Corrosive Chemical Spill Response. Carleton University. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]

  • CHEMICAL SPILL PROCEDURES. Rose-Hulman Institute of Technology. [Link]

  • Diisopropylphosphoramidous dichloride. PubChem, National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-
Reactant of Route 2
Phosphoramidic dichloride, N,N-bis(1-methylethyl)-
© Copyright 2026 BenchChem. All Rights Reserved.